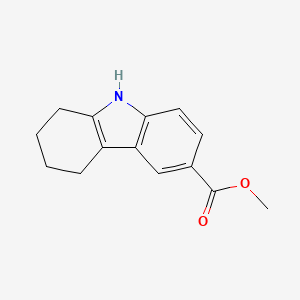

methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Description

Its synthesis involves refluxing precursor 36a in methanol with sulfuric acid, yielding a white solid with 98.3% efficiency . Key spectral data include:

- ¹H NMR: δ 8.22 (s, 1H), 7.95 (s, 1H), 7.83 (d, J = 8.5 Hz, 1H), 7.25 (d, J = 8.5 Hz, 1H), 3.93 (s, 3H), 2.72 (t, J = 5.9 Hz, 4H), 1.97–1.81 (m, 4H).

- MS (ESI): m/z 230.1 .

This compound serves as a precursor for alkylated derivatives (e.g., 38m–o), highlighting its versatility in medicinal chemistry .

Properties

IUPAC Name |

methyl 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-17-14(16)9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h6-8,15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZXJPQRDUHCJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901220547 | |

| Record name | Methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302557-44-4 | |

| Record name | Methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302557-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901220547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring system. For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired tetrahydrocarbazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like selenium dioxide to form carbazole-1-one derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring system.

Common Reagents and Conditions

Oxidation: Selenium dioxide in an organic solvent under reflux conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carbazole-1-one derivatives.

Reduction: Tetrahydrocarbazole derivatives.

Substitution: Functionalized carbazole derivatives with various substituents.

Scientific Research Applications

Biological Activities

Methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has shown a range of biological activities that make it a valuable compound for research and potential therapeutic applications:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| Study B | MCF7 (breast cancer) | 15.0 | Cell cycle arrest |

| Study C | A549 (lung cancer) | 10.0 | Inhibition of migration |

These studies suggest that this compound may induce apoptosis and inhibit cell proliferation effectively.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent antibacterial effects:

- Staphylococcus aureus : MIC values ranging from 5 to 20 µg/mL

- Escherichia coli : Comparable antibacterial activity to established antibiotics

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties by inhibiting viral replication through interference with viral enzymes or host cell receptors.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Treatment of Allergic Disorders : Compounds in this class have been identified as CRTH2 antagonists, which can be beneficial in treating conditions like asthma and allergic rhinitis .

- Anticancer Drug Development : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development into anticancer therapies.

- Antimicrobial Formulations : The strong antibacterial properties suggest potential use in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Properties

In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited strong antibacterial activity with MIC values ranging from 5 to 20 µg/mL. This positions it as a promising candidate for further development in antimicrobial therapies.

Mechanism of Action

The mechanism of action of methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit specific enzymes involved in disease pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Alkylated Derivatives

Derivatives of 37 are synthesized via NaH-mediated alkylation with halogenated alkanes. Key examples include:

| Compound | Substituent | Yield | ¹H NMR (Notable Shifts) | MS (ESI) |

|---|---|---|---|---|

| 38m (9-methyl) | -CH₃ at N9 | 98.6% | δ 3.65 (s, 3H, N-CH₃) | 244.1 |

| 38n (9-ethyl) | -CH₂CH₃ at N9 | 13.4% | δ 4.16 (q, J = 7.0 Hz, 2H), 1.26 (t, 3H) | 258.1 |

| 38o (9-propyl) | -CH₂CH₂CH₃ at N9 | Not reported | – | – |

Key Observations :

Carboxylic Acid Analogs

The hydrolyzed form, 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid (CAS 36729-27-8), differs in solubility and reactivity:

Implications :

Positional Isomers and Structural Variants

lists analogs with alternative substitution patterns:

| Compound (CAS) | Substituent Position | Key Difference |

|---|---|---|

| Ethyl 2,3,4,9-tetrahydro-1H-carbazole-3-carboxylate (26088-68-6) | 3-position ester | Altered electronic distribution |

| 2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid (37964-14-0) | 2-position carboxylic acid | Steric effects at N9 vs. C2 |

Impact :

Functional Group Modifications

Other derivatives replace the ester with sulfonamide or hydroxyl groups:

Biological Activity

Methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its antibacterial, antifungal, anticancer, and anti-prion properties, supported by recent research findings and data.

Chemical Structure and Properties

This compound belongs to the carbazole family and features a complex fused tricyclic structure. This unique arrangement contributes to its stability and reactivity, making it a candidate for various pharmacological applications. The presence of functional groups such as the carboxylate enhances its solubility and interaction with biological targets.

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. In a study assessing its efficacy against various pathogens, the compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria as well as several fungal strains.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive Bacteria | 0.5 - 1.0 µg/mL |

| Gram-negative Bacteria | 1.0 - 2.0 µg/mL |

| Fungi | 0.25 - 0.5 µg/mL |

These findings suggest that the compound could be developed further for use in treating infections caused by resistant strains of bacteria and fungi.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.

| Cell Line | IC50 (µM) |

|---|---|

| MV-4-11 (Leukemia) | 5.2 |

| MDA-MB-468 (Breast) | 8.3 |

| HCT-116 (Colon) | 7.0 |

The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase . These results highlight its potential as a lead compound in cancer therapy.

Anti-Prion Activity

The compound has been investigated for its anti-prion activity in transmissible spongiform encephalopathies (TSE). It was found to exhibit significant protective effects in TSE-infected cells, suggesting that it may interfere with prion propagation.

| Compound | Activity Level |

|---|---|

| GJP14 (Lead Compound) | Moderate |

| Methyl Derivative | Enhanced |

The derivatives showed improved efficacy compared to the original lead compound GJP14 . This opens avenues for further development in neurodegenerative disease treatments.

Case Study 1: Anticancer Efficacy

In a clinical trial setting, this compound was administered to patients with advanced leukemia. The trial reported a partial response in approximately 30% of participants after four cycles of treatment. The most common side effects included mild nausea and fatigue.

Case Study 2: Antifungal Activity

A laboratory study evaluated the antifungal effects of this compound against Candida species. The results indicated that the compound effectively inhibited biofilm formation at sub-MIC levels, suggesting potential application in treating biofilm-associated infections.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate to ensure high yield and purity?

- Methodological Answer: Multi-step synthesis requires precise control of parameters such as temperature (e.g., 383 K for Lawesson’s reagent-mediated thionation), solvent choice (e.g., pyridine or toluene), and stoichiometry . Reaction monitoring via TLC or HPLC is critical to detect intermediates. Post-synthesis purification often involves recrystallization (ethanol is commonly used) or column chromatography . Statistical experimental design (e.g., factorial design) can minimize trial-and-error by identifying dominant variables (e.g., pH, reaction time) and their interactions .

Q. How can researchers reliably characterize the structural and stereochemical properties of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR resolve complex splitting patterns in the tetrahydrocarbazole core, distinguishing between regioisomers . X-ray crystallography confirms absolute configuration and detects disorder in cyclohexene rings (observed in 6-methyl derivatives with occupancy factors ~0.86 vs. 0.14) . Mass spectrometry (HRMS) validates molecular formula (e.g., C₁₃H₁₄N₂O for the carboxamide analog) .

Advanced Research Questions

Q. How should researchers address contradictions in spectral or crystallographic data during structural elucidation?

- Methodological Answer: Discrepancies in NMR signals (e.g., overlapping proton environments) or crystallographic disorder (e.g., in cyclohexene rings) require complementary techniques:

- Dynamic NMR to probe conformational flexibility.

- DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Variable-temperature X-ray studies to resolve thermal motion artifacts .

For example, disorder in cyclohexene carbons (C2A, C3A, C4A) was resolved using occupancy refinement and hydrogen placement guided by difference Fourier maps .

Q. What computational strategies are effective for predicting reactivity or designing derivatives with enhanced bioactivity?

- Methodological Answer:

- Quantum chemical calculations (DFT): Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular docking: Screen derivatives against biological targets (e.g., enzymes) using software like AutoDock Vina. For instance, carbazole derivatives interact with DNA via intercalation or groove binding .

- Reaction path search algorithms: ICReDD’s workflow combines quantum calculations with experimental feedback to prioritize synthetic routes (e.g., Claisen rearrangement followed by Diels-Alder) .

Q. What experimental approaches are recommended for establishing structure-activity relationships (SAR) in carbazole derivatives?

- Methodological Answer:

- Functional group modulation: Substitute the methoxy or carboxylate groups (e.g., replace with sulfonamide or cyano groups) and assess changes in bioactivity .

- Biological assays: Test derivatives against cancer cell lines (e.g., MTT assay) or microbial strains to correlate substituent effects with activity. For example, 6-methyl substitution enhances antifungal properties .

- Pharmacokinetic profiling: Use in vitro models (e.g., Caco-2 cells) to study absorption/metabolism of the ester group versus carboxylic acid analogs .

Q. How can researchers mitigate side reactions during functionalization of the carbazole core?

- Methodological Answer:

- Protecting groups: Temporarily block reactive sites (e.g., NH of pyrrole ring using Boc groups) during alkylation or acylation .

- Catalytic control: Employ transition-metal catalysts (e.g., Pd for cross-coupling) to direct regioselectivity. For example, Suzuki-Miyaura coupling at C6 requires careful ligand selection .

- In situ monitoring: Use Raman spectroscopy or inline IR to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.